molecular formula C13H14BrNO B1445789 2-Bromo-6-(cyclohexyloxy)benzonitrile CAS No. 1369954-21-1

2-Bromo-6-(cyclohexyloxy)benzonitrile

Cat. No. B1445789
M. Wt: 280.16 g/mol
InChI Key: RBBGKJHPSCAGNA-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder1. It is a compound with the molecular formula BrC6H4CN2.



Synthesis Analysis

There are no specific papers or documents found related to the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile. However, benzonitrile can be synthesized from benzaldehyde and hydroxylamine hydrochloride3. This might provide a starting point for the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile.



Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(cyclohexyloxy)benzonitrile is not explicitly mentioned in the search results. However, the molecular weight is 182.022.



Chemical Reactions Analysis

No specific chemical reactions involving 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, 2-(Bromomethyl)benzonitrile, a related compound, reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile4.



Physical And Chemical Properties Analysis

2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder with a melting point of 82-84°C. Its boiling point is 399.8°C. This compound is soluble in organic solvents such as ether, chloroform, and benzene but is insoluble in water1.


Safety And Hazards

No specific safety and hazard information for 2-Bromo-6-(cyclohexyloxy)benzonitrile was found in the search results. However, it’s always important to handle chemicals with care, using appropriate personal protective equipment and following safety protocols.


Future Directions

No specific future directions or applications for 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, it is available for purchase for pharmaceutical testing5, which suggests potential uses in pharmaceutical research and development.


properties

IUPAC Name

2-bromo-6-cyclohexyloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBGKJHPSCAGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(cyclohexyloxy)benzonitrile

Synthesis routes and methods

Procedure details

To a solution of cyclohexanol (0.275 g) in N,N-dimethylformamide (5 mL) was added sodium hydride (60%, 0.069 g). After 30 minutes, 2-bromo-6-fluorobenzonitrile (0.500 g) was added and the reaction stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate (25 mL), washed with water (20 mL) and brine (20 mL), dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography eluting with a gradient of 3% to 10% ethyl acetate/hexanes provided the title compound.
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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